molecular formula C25H28N4O4S B11567055 2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide

2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide

Cat. No.: B11567055
M. Wt: 480.6 g/mol
InChI Key: UEDVBAGHWRTNFJ-UHFFFAOYSA-N
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Description

2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonamide, amide, and aromatic rings. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group:

    Amidation: The intermediate product undergoes amidation with an appropriate acylating agent to form the amide bond.

    Coupling Reaction: The final step involves coupling the amide intermediate with a benzamide derivative under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-PHENYLACETAMIDE: Shares similar structural features but lacks the additional benzamide group.

    N-(1-PHENYLETHYL)BENZAMIDE: Contains the benzamide group but lacks the sulfonamide and amide functionalities.

Uniqueness

2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(1-PHENYLETHYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonamide and benzamide groups allows for diverse interactions and mechanisms of action, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C25H28N4O4S/c1-19(20-12-6-4-7-13-20)26-25(31)22-16-10-11-17-23(22)27-24(30)18-29(34(32,33)28(2)3)21-14-8-5-9-15-21/h4-17,19H,18H2,1-3H3,(H,26,31)(H,27,30)

InChI Key

UEDVBAGHWRTNFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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